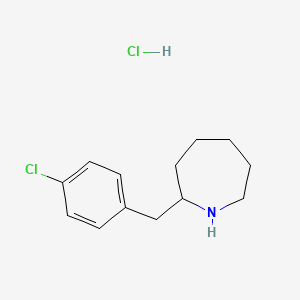

2-(4-Chlorobenzyl)azepane hydrochloride

CAS No.:

Cat. No.: VC15908676

Molecular Formula: C13H19Cl2N

Molecular Weight: 260.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19Cl2N |

|---|---|

| Molecular Weight | 260.20 g/mol |

| IUPAC Name | 2-[(4-chlorophenyl)methyl]azepane;hydrochloride |

| Standard InChI | InChI=1S/C13H18ClN.ClH/c14-12-7-5-11(6-8-12)10-13-4-2-1-3-9-15-13;/h5-8,13,15H,1-4,9-10H2;1H |

| Standard InChI Key | CUIDBXREWGFDIZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(NCC1)CC2=CC=C(C=C2)Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(4-Chlorobenzyl)azepane hydrochloride (C₁₃H₁₈ClN·HCl) consists of an azepane ring (C₆H₁₁N) attached to a 4-chlorobenzyl group (C₇H₆Cl) via a methylene bridge, with a hydrochloride counterion. The IUPAC name is 1-(4-chlorobenzyl)azepane hydrochloride. Key identifiers include:

| Property | Value | Source Citation |

|---|---|---|

| Molecular Formula | C₁₃H₁₈ClN·HCl | , , |

| Molecular Weight | 256.65 g/mol (free base: 209.72) | |

| CAS Registry Number | Not explicitly reported | – |

| Synonyms | N-(4-Chlorobenzyl)azepane HCl | , |

The absence of a specific CAS number suggests this compound may be a novel derivative under investigation.

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis of 2-(4-chlorobenzyl)azepane hydrochloride involves multi-step organic reactions, as inferred from analogous compounds:

-

Benzylamine Formation: Reacting 4-chlorobenzyl chloride with hexamethyleneimine (azepane) under nucleophilic substitution conditions yields the free base. A patent by details a similar process for N-(2-chlorobenzyl)amine derivatives, utilizing benzyl halides and cyclic amines in anhydrous solvents.

-

Salt Formation: Treating the free base with hydrochloric acid in ethanol precipitates the hydrochloride salt, as described for related azepanes in .

Physicochemical Data

Experimental data for structurally similar compounds ( , ) provide approximations:

| Property | Value | Source Citation |

|---|---|---|

| Boiling Point | 306.4 ± 35.0 °C (predicted) | |

| Density | 1.068 ± 0.06 g/cm³ | |

| pKa | 10.32 ± 0.40 (free base) | |

| Solubility | Soluble in polar solvents (e.g., DMSO, ethanol) |

The hydrochloride salt enhances aqueous solubility, critical for pharmacological applications.

Pharmacological Research and Mechanisms

Biological Activity

While direct studies on 2-(4-chlorobenzyl)azepane hydrochloride are scarce, benzazepine derivatives exhibit diverse bioactivities:

-

Serotonin Receptor Modulation: Azepanes with aryl substituents show affinity for 5-HT receptors, suggesting antidepressant potential .

-

Enzyme Inhibition: Chlorobenzyl groups in azepanes (e.g., capsazepine) antagonize transient receptor potential (TRP) channels, implicating roles in pain management .

Mechanistic Insights

The chlorobenzyl moiety facilitates hydrophobic interactions with protein binding pockets, while the protonated azepane nitrogen forms ionic bonds with biological targets. For example, capsazepine (CID 2733484) inhibits TRPV1 receptors via similar interactions .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302: Harmful if swallowed | Use personal protective equipment (PPE) |

| H315: Skin irritation | Avoid direct contact; wash with soap |

| H319: Eye irritation | Rinse eyes immediately with water |

| Supplier | Packaging | Price (USD) | Purity |

|---|---|---|---|

| Biosynth Carbosynth | 250 mg | $85 | >95% |

| Matrix Scientific | 500 mg | $218 | >98% |

Research Applications

Future Directions and Challenges

Synthetic Optimization

Recent advances in osmium-catalyzed aminohydroxylation ( ) could streamline azepane functionalization, improving stereoselectivity and yield.

Pharmacological Validation

In vivo studies are needed to confirm hypothesized receptor interactions and therapeutic efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume